
4-(Boc-amino)-1-cyclopropyl-piperidine
Vue d'ensemble
Description
4-(Boc-amino)-1-cyclopropyl-piperidine (4-BOC-CPP) is an important synthetic compound that has been used in various scientific research applications. It is a cyclopropyl-piperidine derivative that consists of a cyclopropyl ring and a piperidine ring that is connected by a methylene bridge. The compound is also known as 4-BOC-CPP, 4-BOC-CPP-OH, and 4-BOC-CPP-H. It has been used as a building block for the synthesis of various compounds and as a substrate for various biochemical and physiological studies.
Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
4-(Boc-amino)-1-cyclopropyl-piperidine has been explored as a precursor in the synthesis of dipeptidyl peptidase IV (DPP IV) inhibitors, which are crucial for the treatment of type 2 diabetes mellitus. DPP IV inhibitors work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion. The compound's structural features make it suitable for developing potent DPP IV inhibitors with minimal side effects and improved pharmacokinetic profiles (Laura Mendieta, T. Tarragó, E. Giralt, 2011).
Antineoplastic Agents
Another critical application is in the synthesis of novel antineoplastic agents. This compound derivatives have shown potential as drug candidates with cytotoxic properties against various cancer cells. These compounds exhibit tumor-selective toxicity and can act as modulators of multi-drug resistance, highlighting their significance in cancer therapy (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).
Synthesis of Cyclic Compounds
The compound has been used in the synthesis of cyclic compounds containing aminobenzenesulfonamide, showcasing its versatility in creating complex molecular architectures. These synthesized compounds are valuable in pharmaceutical development, offering a range of biological activities and potential therapeutic applications (Kyosuke Kaneda, 2020).
Ligands for D2-like Receptors
Additionally, derivatives of this compound have been investigated for their role as ligands for D2-like receptors, important in the treatment of neuropsychiatric disorders. This application is crucial for developing new antipsychotic medications with improved efficacy and reduced side effects (D. Sikazwe, Nancy T. Nkansah, R. Altundas, Xue Y. Zhu, B. Roth, V. Setola, S. Ablordeppey, 2009).
Propriétés
IUPAC Name |
tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPWESLNMUXZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609857 | |
| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-68-1 | |
| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
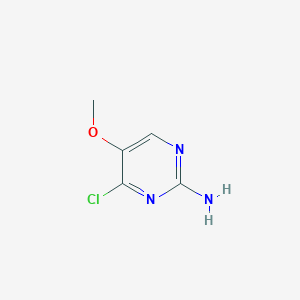
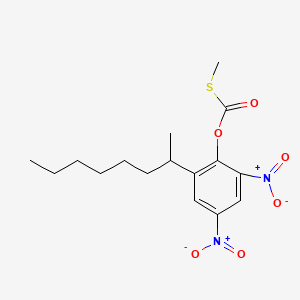
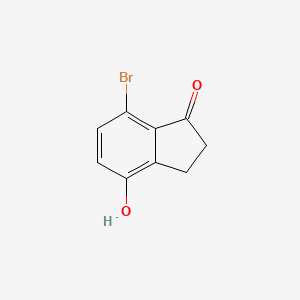
![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)
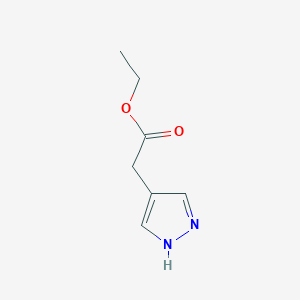
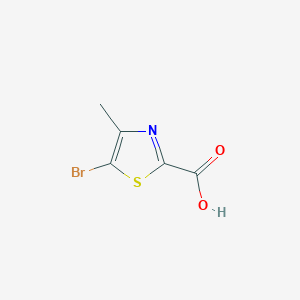


![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)


![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)
